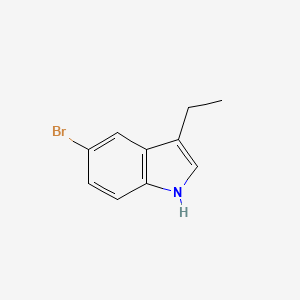

5-ブロモ-3-エチル-1H-インドール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-3-ethyl-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole structure is present in many important synthetic drug molecules and has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives .

Synthesis Analysis

The synthesis of 5-bromo-3-ethyl-1H-indole and its derivatives often involves electrophilic substitution at the 1st position of the indole with various halides . Another method involves the use of a straightforward synthetic approach to create 5-bromosubstituted derivatives of indole phytoalexins .Molecular Structure Analysis

The molecular structure of 5-bromo-3-ethyl-1H-indole is similar to that of other indole derivatives. It has a molecular weight of 196.04 and its structure includes a benzenoid nucleus with 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

5-bromo-3-ethyl-1H-indole can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation . It can also undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

5-bromo-3-ethyl-1H-indole is a solid compound . It has a molecular weight of 224.10, a Monoisotopic mass of 222.99966, and a Topological Polar Surface Area of 4.9 .科学的研究の応用

鎮痛効果

この化合物は、強力な鎮痛剤として同定されています。 ある研究では、5-ブロモ-3-エチル-1H-インドールの誘導体が、標準的な鎮痛剤であるジクロフェナクナトリウムと同等の効力を示すことがわかり、鎮痛薬としての可能性が示唆されました .

抗がん活性

研究によると、3-ブロモ-1-エチル-1H-インドールなどの5-ブロモ-3-エチル-1H-インドールの誘導体は、新しい抗がん剤の設計において有望です。 これらの化合物は、がん細胞に対して細胞毒性を示し、現行の市販の抗がん剤よりも有利な点がある可能性があります .

誘導体の合成

この化合物は、さまざまなインドール誘導体の合成の前駆体として役立ちます。 これらの誘導体は、潜在的な生物活性を持つ新しい分子を作成する際に応用されています .

疾患治療における生物活性

5-ブロモ-3-エチル-1H-インドールに関連するインドール誘導体を含むインドール誘導体は、がんや微生物感染症などの疾患の治療における生物活性でますます認識されています .

創薬

インドールフィトアレキシン類の5-ブロモ置換誘導体を含む、小分子ライブラリーの多様性は、創薬に不可欠です。 これらの誘導体への簡単な合成アプローチは、新しい薬物候補の探索を支援します .

薬理活性

インドール誘導体は、その多様な生物学的および臨床的応用のために、幅広い薬理活性を示します。 それらは植物ホルモンの生産に関与しており、さまざまな研究において有意な薬理活性を示しています .

将来の方向性

作用機序

Target of Action

5-Bromo-3-ethyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can inhibit various viruses, including influenza a and coxsackie b4 virus . This suggests that 5-bromo-3-ethyl-1H-indole may interact with its targets in a way that inhibits the replication or function of these viruses.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , indicating that indole derivatives may play a role in this pathway.

Pharmacokinetics

The physical and chemical properties of indole derivatives suggest that they may have good bioavailability .

Result of Action

One study found that a compound similar to 5-bromo-3-ethyl-1h-indole emerged as a potent analgesic agent, suggesting that 5-bromo-3-ethyl-1h-indole may have similar effects .

Action Environment

The action of 5-bromo-3-ethyl-1H-indole can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the effectiveness of 5-bromo-3-ethyl-1H-indole may vary depending on the specific biological environment in which it is used .

生化学分析

Biochemical Properties

5-bromo-3-ethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-3-ethyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s bromine atom enhances its binding affinity to target proteins, making it a potent inhibitor of specific biochemical pathways .

Cellular Effects

5-bromo-3-ethyl-1H-indole exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-3-ethyl-1H-indole can modulate the activity of protein kinases, leading to altered phosphorylation states of key signaling molecules . This modulation can result in changes in gene expression patterns and metabolic flux, ultimately affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of 5-bromo-3-ethyl-1H-indole involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s bromine atom allows it to form strong hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity . This binding can inhibit the activity of enzymes involved in critical cellular processes, such as DNA replication and repair, thereby exerting its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-bromo-3-ethyl-1H-indole can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that 5-bromo-3-ethyl-1H-indole can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-bromo-3-ethyl-1H-indole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, 5-bromo-3-ethyl-1H-indole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

5-bromo-3-ethyl-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity .

Transport and Distribution

Within cells and tissues, 5-bromo-3-ethyl-1H-indole is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can sequester 5-bromo-3-ethyl-1H-indole, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 5-bromo-3-ethyl-1H-indole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also affect the compound’s activity and function by altering its localization within the cell .

特性

IUPAC Name |

5-bromo-3-ethyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAOBGFMQZTFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)